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1-Thiocoumarin, 4-amino-3-nitro-

Cat. No.: B5064405
CAS No.: 59647-28-8
M. Wt: 222.22 g/mol
InChI Key: FKPWQUSJEKXGMN-UHFFFAOYSA-N
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Description

Contextualization of Thiocoumarins as Bioisosteres in Medicinal Chemistry Research

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to create a new molecule with comparable biological activity, is a powerful strategy in drug design. princeton.edu Thiocoumarins are classic examples of bioisosteres of coumarins, where a sulfur atom replaces one of the oxygen atoms in the coumarin's benzopyrone ring system. researchgate.netresearchgate.netmdpi.com This substitution of oxygen with sulfur is a common tactic in medicinal chemistry to modulate a molecule's properties. mdpi.com

The sulfur atom, being less electronegative and larger than oxygen, alters the scaffold's size, electronic distribution, lipophilicity, and metabolic stability. mdpi.com These modifications can lead to enhanced biological activity, altered selectivity, or improved pharmacokinetic profiles compared to the original oxygen-containing compound. Coumarins themselves are a privileged scaffold in medicinal chemistry, known for a vast range of pharmacological properties, including antimicrobial and anticoagulant effects. researchgate.netresearchgate.netnih.gov By extension, their thio-analogues are explored to discover novel or improved therapeutic agents, making the thiocoumarin scaffold a subject of ongoing research. researchgate.netnih.gov

Significance of Amino and Nitro Substituents in Thiocoumarin Scaffolds

The introduction of amino (-NH2) and nitro (-NO2) groups onto the thiocoumarin core dramatically influences the compound's chemical and biological character. These functional groups are key to the potential of 1-Thiocoumarin, 4-amino-3-nitro-.

The nitro group at the 3-position is a strong electron-withdrawing group. ontosight.ai Its presence can significantly affect the molecule's reactivity and its ability to interact with biological targets. ontosight.ai In related coumarin (B35378) structures, the nitro group has been shown to be crucial for certain biological activities. For instance, studies on 3-nitrocoumarins have demonstrated their activity as anticonvulsants. nih.gov The electron-withdrawing nature of the nitro group can also render adjacent positions more susceptible to nucleophilic attack, making it a valuable handle in synthetic chemistry for further molecular diversification. rsc.org

The amino group at the 4-position, conversely, acts as an electron-donating group and can participate in hydrogen bonding. ontosight.aiontosight.ai The presence of an amino group on the coumarin scaffold is known to enhance chemical reactivity and is a feature of many compounds with antiproliferative, antibacterial, and antioxidant activities. sci-hub.se In the synthesis of related amino-coumarins from nitro-coumarins, the replacement of the nitro group with an amino group leads to observable shifts in spectroscopic data, confirming a significant change in the electronic environment of the heterocyclic ring. chemmethod.com The combination of an electron-donating amino group and an electron-withdrawing nitro group on the same thiocoumarin ring creates a "push-pull" system, which can result in unique electronic and optical properties, as well as a specific profile of biological activity. ontosight.ai

Overview of Academic Research Trajectories for 1-Thiocoumarin, 4-amino-3-nitro-

Academic research on 1-Thiocoumarin, 4-amino-3-nitro- and its close analogues has primarily focused on the synthesis and evaluation of its biological potential. This specific compound is a synthetic molecule, typically prepared through multi-step chemical reactions. ontosight.ai A plausible synthetic route involves the nitration of a 4-hydroxythiocoumarin precursor, followed by the conversion of the hydroxyl group to an amino group, drawing parallels from the synthesis of its coumarin counterparts where 4-hydroxy-3-nitrocoumarin (B1395564) is a key intermediate for producing 4-amino-3-nitrocoumarins. nih.govsigmaaldrich.com

A notable area of investigation for this class of compounds is their neurological activity. A 2019 study focused specifically on the anticonvulsant activity of a series of synthetic 4-amino-3-nitrothiocoumarins, highlighting the therapeutic potential of this specific scaffold in the central nervous system. nih.gov

Beyond this, broader research into substituted thiocoumarins suggests a range of other potential applications for 1-Thiocoumarin, 4-amino-3-nitro-. These include investigations into their potential as:

Antimicrobial agents: Thiocoumarins have shown activity against various bacteria and fungi. ontosight.ai

Antioxidant compounds: The scaffold may be beneficial in protecting biological systems from oxidative stress. ontosight.ai

Anticancer agents: Some thiocoumarin derivatives have been studied for their ability to inhibit cancer cell growth, although this is an area requiring more extensive research. ontosight.aiontosight.ai

The unique chemical structure and demonstrated biological activity make 1-Thiocoumarin, 4-amino-3-nitro- a compound of continuing interest for further study in medicinal chemistry and drug discovery. ontosight.ai

Compound Properties

PropertyData
Compound Name 1-Thiocoumarin, 4-amino-3-nitro-
Synonyms 4-Amino-3-nitro-1-thiocoumarin
Chemical Class Thiocoumarin
Molecular Structure A planar, tricyclic ring system with a thioether linkage, featuring an amino group (-NH2) at the 4-position and a nitro group (-NO2) at the 3-position. ontosight.ai
Key Functional Groups Amino group, Nitro group, Thiocoumarin core. ontosight.ai
Known Activities Investigated for anticonvulsant, antimicrobial, antioxidant, and potential anticancer properties. ontosight.ainih.gov
Synthesis A synthetic compound produced via multi-step chemical reactions, likely involving the modification of a simpler thiocoumarin or coumarin derivative. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3S B5064405 1-Thiocoumarin, 4-amino-3-nitro- CAS No. 59647-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-nitrothiochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPWQUSJEKXGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)S2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208312
Record name 1-Thiocoumarin, 4-amino-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59647-28-8
Record name 1-Thiocoumarin, 4-amino-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059647288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Thiocoumarin, 4-amino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 1 Thiocoumarin, 4 Amino 3 Nitro

Electrophilic and Nucleophilic Reactions of the Thiocoumarin Scaffold

The thiocoumarin scaffold of 1-Thiocoumarin, 4-amino-3-nitro- serves as the central framework for its chemical reactivity. The substitution pattern, particularly the 4-amino group, creates a polarized enamine-like system that significantly influences the susceptibility of the C-3 and C-4 positions to attack by electrophiles and nucleophiles.

Reactivity at the C-3 Position

The C-3 position of the 1-Thiocoumarin, 4-amino-3-nitro- scaffold is characterized by its nucleophilicity. This is a direct consequence of the electron-donating effect of the amino group at the C-4 position, which increases the electron density at C-3 through resonance. This heightened nucleophilicity makes the C-3 carbon a prime target for electrophilic substitution reactions. benthamdirect.comrsc.org

While specific studies on 1-Thiocoumarin, 4-amino-3-nitro- are limited, the reactivity of analogous 4-aminocoumarin (B1268506) systems provides significant insight. For instance, the Vilsmeier-Haack reaction, which involves formylation using a Vilsmeier reagent (e.g., generated from DMF and POCl₃), is a classic example of electrophilic substitution at the C-3 position of electron-rich coumarins. wikipedia.orgscite.aiorganic-chemistry.orgslideshare.net Similarly, other electrophilic reagents can be introduced at this position. A regioselective selenylation of 4-(N-substituted-amino)-2H-chromen-2-ones at the C-3 position has also been successfully demonstrated. researchgate.net

ReactionReagentsPosition of AttackProduct TypeReference
Vilsmeier-Haack FormylationDMF, POCl₃C-33-Formyl derivative scite.ailookchem.com
Electrophilic SelenylationDiorganyl diselenides, Selectfluor®C-33-Selenyl derivative researchgate.net

Reactivity at the C-4 Position

In contrast to the C-3 position, the C-4 carbon in 1-Thiocoumarin, 4-amino-3-nitro- is directly bonded to a nitrogen atom and is part of an α,β-unsaturated system. Direct nucleophilic attack on this position is generally unfavorable due to the presence of the electron-donating amino group. However, the reactivity at C-4 can be understood through transformations of this amino group into a suitable leaving group.

For comparison, studies on 3-bromocoumarins show that the C-4 position can be susceptible to nucleophilic attack. In these systems, treatment with thiols leads to a 4-sulfanylcoumarin via a thia-Michael addition followed by the elimination of HBr. nih.gov This indicates that with an appropriate leaving group at an adjacent position, the C-4 carbon can act as an electrophile. For 1-Thiocoumarin, 4-amino-3-nitro-, reactivity at C-4 is primarily governed by the transformations of the attached amino group, as detailed in section 3.3.

Transformation Reactions Involving the Nitro Group

The nitro group at the C-3 position is a powerful modulator of the molecule's electronic properties and a versatile functional handle for further chemical transformations.

Reduction Reactions of the Nitro Group

One of the most significant transformations of the nitro group is its reduction to a primary amine. This reaction converts 1-Thiocoumarin, 4-amino-3-nitro- into 1-Thiocoumarin, 3,4-diamino-, a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. The reduction of aromatic nitro compounds is a well-established process in organic synthesis, with a variety of reagents capable of effecting this transformation. researchgate.net The choice of reducing agent is crucial to ensure chemoselectivity, preserving the thiocoumarin core and the existing amino group.

Reducing AgentConditionsProductReference
Tin(II) chloride (SnCl₂)/HClAcidic medium1-Thiocoumarin, 3,4-diamino- researchgate.net
Sodium dithionite (B78146) (Na₂S₂O₄)Aqueous ammonia1-Thiocoumarin, 3,4-diamino- researchgate.net
Catalytic Hydrogenation (e.g., Pd/C)H₂ gas, various solvents1-Thiocoumarin, 3,4-diamino- researchgate.net

Nucleophilic Aromatic Substitution Involving Nitro Activation

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic portion of the thiocoumarin scaffold towards nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically the leaving group in such reactions on a benzene (B151609) ring, its presence is essential for stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. In related halonitroarene systems, the halogen atom is readily displaced by nucleophiles due to the activating effect of the nitro group. clockss.org It is plausible that if a suitable leaving group were present on the benzo portion of the 1-Thiocoumarin, 4-amino-3-nitro- molecule, the C-3 nitro group would facilitate its displacement by a nucleophile.

Transformations of the Amino Group

The 4-amino group is a key locus of reactivity, serving as a nucleophilic center and a precursor for a variety of functional group interconversions. benthamdirect.comrsc.org Its reactions often lead to the formation of fused heterocyclic structures, highlighting its importance as a synthetic building block.

The nucleophilic nitrogen atom of the amino group is a primary site for reactions such as acylation and alkylation. rsc.org More significantly, the combination of the 4-amino group and the nucleophilic C-3 position allows for cyclization reactions with various bifunctional electrophiles, leading to the synthesis of fused pyrrolo-, pyridino-, and pyrimidino-coumarins. benthamdirect.commdpi.comresearchgate.net

Another critical transformation is the diazotization of the 4-amino group. Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This diazonium group is an excellent leaving group (N₂) and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, enabling the introduction of halides, cyano, hydroxyl, and other functional groups at the C-4 position. google.commdpi.comuobaghdad.edu.iq

Reaction TypeReagentsProduct TypeReference
Heterocycle Formationα-Halo ketones, 1,3-dicarbonyls, etc.Fused pyrrolo[3,2-c]coumarins and related systems benthamdirect.commdpi.com
DiazotizationNaNO₂, HCl (or other acid)4-Diazonium salt derivative google.commdpi.com
Sandmeyer Reaction (following diazotization)CuX (X = Cl, Br, CN)4-Halo or 4-cyano derivative google.com

Amine-Based Derivatizations

The primary amino group at the C4 position of 1-thiocoumarin, 4-amino-3-nitro- is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions. These derivatizations allow for the introduction of diverse substituents, leading to a broad range of analogues with potentially altered physicochemical and biological properties.

The reactivity of the amino group is influenced by the electron-donating character of the thiocoumarin ring and the electron-withdrawing nature of the adjacent nitro group. While the enamine character enhances the nucleophilicity of the exocyclic nitrogen, the nitro group can modulate this reactivity through its inductive and resonance effects.

Acylation and Alkylation Reactions:

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl chains onto the nitrogen atom. These reactions typically proceed via standard nucleophilic substitution mechanisms. For instance, in related 4-aminocoumarin systems, reactions with appropriate amines under reflux conditions have been shown to yield N-substituted derivatives in good yields. sci-hub.se

Diazotization Reactions:

The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is a versatile synthon that can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a range of functional groups at the C4 position. The diazotization of a similar compound, 4-amino-3-nitrobenzaldehyde, has been reported as a key step in the synthesis of novel reactive azo-dyes. researchgate.net

A summary of potential amine-based derivatization reactions is presented in the table below.

Reaction TypeReagents and ConditionsExpected Product
AcylationAcyl chloride or anhydride, baseN-acyl-4-amino-3-nitro-1-thiocoumarin
AlkylationAlkyl halide, baseN-alkyl-4-amino-3-nitro-1-thiocoumarin
DiazotizationNaNO₂, HCl, 0-5 °C4-Diazonium-3-nitro-1-thiocoumarin salt

Condensation and Cyclization Reactions

The strategic positioning of the amino and nitro groups on the thiocoumarin scaffold makes 1-thiocoumarin, 4-amino-3-nitro- an excellent substrate for various condensation and cyclization reactions, leading to the formation of fused heterocyclic systems.

Condensation with Carbonyl Compounds:

The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These intermediates can then undergo further reactions, such as cyclization, to generate more complex molecular architectures.

Intramolecular and Intermolecular Cyclizations:

The presence of the reactive C3-nitro and C4-amino groups facilitates the construction of fused five- or six-membered rings. For example, reduction of the nitro group to an amino group would generate a 3,4-diamino-1-thiocoumarin derivative, a versatile precursor for the synthesis of fused pyrazine (B50134) or imidazole (B134444) rings upon reaction with appropriate dicarbonyl compounds or their equivalents. A study on N-substituted 4-amino-3-nitrocoumarins described a cyclization reaction involving the reduction of the nitro group and subsequent reaction with a lactam carbonyl. researchgate.net

Furthermore, multicomponent reactions involving 4-aminocoumarin derivatives have been utilized to synthesize fused pyrrolocoumarins. nih.gov Similar strategies could potentially be applied to 1-thiocoumarin, 4-amino-3-nitro-, where the amino group acts as a nucleophile in a cascade reaction sequence. A thio[3+2] cyclization reaction has been reported for 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, suggesting the potential for similar cyclizations involving the thiocoumarin core. nih.govmdpi.com

The table below outlines some potential condensation and cyclization reactions.

Reaction TypeReactantsExpected Fused Heterocycle
Condensation-Cyclizationα-HaloketonesThiazolo[4,5-c]thiocoumarin derivatives
Reductive CyclizationDicarbonyl compounds (post-nitro reduction)Pyrazino[2,3-c]thiocoumarin derivatives
Multicomponent ReactionAldehydes, isocyanidesFused imidazole derivatives

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 1-thiocoumarin, 4-amino-3-nitro- is crucial for controlling the reaction pathways and designing novel synthetic strategies. The key mechanistic aspects include electron transfer processes, radical-mediated reactions, and intramolecular cyclizations.

Electron Transfer Processes

The nitro group at the C3 position plays a significant role in the electron transfer processes of 1-thiocoumarin, 4-amino-3-nitro-. The strong electron-withdrawing nature of the nitro group makes the molecule susceptible to reduction.

Single-Electron Transfer (SET) to the Nitro Group:

The redox properties of the thiocoumarin core itself can also participate in electron transfer reactions, potentially leading to the formation of thiocoumarin-based radical species.

Radical-Mediated Reactions

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. For 1-thiocoumarin, 4-amino-3-nitro-, radical processes can be initiated at various sites.

Radical Reactions Involving the Nitro Group:

The nitro radical anion, formed via single-electron transfer, can undergo further reactions. For instance, it can dimerize or react with other radical species in the reaction medium.

Radical Reactions at the Thiocoumarin Core:

The thiocoumarin nucleus can also be subject to radical attack. For example, a study on the hydroxyl radical-induced reaction of thioesculetin, a thiocoumarin derivative, provided evidence for the formation of a two-center, three-electron bond. nih.gov This highlights the potential for radical-mediated transformations on the thiocoumarin scaffold. Photo-promoted radical cascade cyclizations have also been reported for 4-(allylamino)-3-cyanocoumarins, leading to the formation of sulfonylated pyrido[3,2-c]coumarin derivatives. rsc.org

Intramolecular Cyclizations and Rearrangements

The proximate and reactive functional groups in 1-thiocoumarin, 4-amino-3-nitro- can participate in intramolecular cyclizations and rearrangements, often triggered by acid, base, or thermal conditions.

Acid-Catalyzed Cyclizations:

Under acidic conditions, protonation of the nitro group or the thiocarbonyl sulfur can activate the molecule for intramolecular nucleophilic attack by the amino group. nih.gov This can lead to the formation of novel fused heterocyclic systems. The mechanism of acid-catalyzed cyclization of an epoxide to form a cyclopentane (B165970) ring involves protonation of the epoxide oxygen, followed by intramolecular attack of a double bond. youtube.com A similar mechanistic principle could apply to the title compound.

Thermally-Induced Rearrangements:

Heating 1-thiocoumarin, 4-amino-3-nitro- could potentially induce sigmatropic rearrangements or other pericyclic reactions, depending on the substitution pattern and reaction conditions. Thermally activated cyclization has been observed in dipeptides, where a water molecule can play a catalytic role in lowering the reaction barrier. nih.gov

Photochemical Rearrangements:

The thiocoumarin core is known to be photoactive. nih.gov Irradiation with light of an appropriate wavelength could lead to excited states that undergo intramolecular cyclization or rearrangement. The photophysical properties of thiocoumarins are influenced by substitution, and the presence of the amino and nitro groups would likely lead to unique photochemical behavior. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

The FTIR spectrum of 1-Thiocoumarin, 4-amino-3-nitro- is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Based on data from analogous 4-amino-3-nitrocoumarin derivatives, the following characteristic peaks are expected. hmdb.cascispace.com The presence of the amino group (NH₂) is typically indicated by a set of bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations, which are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. hmdb.caceon.rs

The C=O stretching vibration of the thiocoumarin ring is a key indicator and is anticipated in the region of 1680-1720 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. hmdb.caresearchgate.net

Expected FTIR Spectral Data for 1-Thiocoumarin, 4-amino-3-nitro-

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3300-3500
C-H stretching (aromatic)>3000
C=O stretching (thiopyran-2-one)1680-1720
C=C stretching (aromatic)1400-1600
NO₂ asymmetric stretching1500-1550
NO₂ symmetric stretching1300-1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of 1-Thiocoumarin, 4-amino-3-nitro- is expected to show distinct signals for the protons of the benzenoid ring and the amino group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for 1-Thiocoumarin, 4-amino-3-nitro- (based on 4-amino-3-nitrocoumarin data)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~8.3d
H-6~7.4t
H-7~7.7t
H-8~7.4d
NH₂variable (broad s)bs

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Thiocoumarin, 4-amino-3-nitro- will give a distinct signal. The most significant difference compared to its coumarin (B35378) analogue will be the chemical shift of the thiocarbonyl carbon (C-2), which is expected to be significantly downfield. The carbons of the aromatic ring will resonate in the range of 110-150 ppm. The carbons attached to the nitro (C-3) and amino (C-4) groups will also have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts for 1-Thiocoumarin, 4-amino-3-nitro- (based on 4-amino-3-nitrocoumarin data)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=S)>180
C-3~120-130
C-4~140-150
C-4a~115-125
C-5~125-135
C-6~120-130
C-7~130-140
C-8~115-125
C-8a~150-155

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 1-Thiocoumarin, 4-amino-3-nitro-, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals for all protonated carbons by correlating them to their attached protons.

Electronic Spectroscopy for Photophysical Property Analysis

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule upon interaction with electromagnetic radiation. These methods are crucial for determining the photophysical properties, such as light absorption and emission, which are dictated by the molecule's chromophoric and fluorophoric components.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. The absorption spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

For 1-thiocoumarin, 4-amino-3-nitro-, the UV-Vis spectrum is expected to be complex, influenced by the electronic properties of the thiocoumarin core and the attached amino and nitro functional groups. The replacement of the endocyclic oxygen of a coumarin with sulfur to form a thiocoumarin typically results in a bathochromic (red) shift of the absorption maxima. nih.gov This is due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The presence of an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 3-position is anticipated to create a strong intramolecular charge transfer (ICT) character. This "push-pull" system further extends the conjugation and significantly shifts the absorption into the visible region. In comparison, studies on 4-hydroxy-3-nitrocoumarin (B1395564) have revealed electronic transitions (π to π* and n to π*) that are characteristic of such substituted coumarin systems. nih.govnveo.org The absorption characteristics are also sensitive to solvent polarity.

Table 1: Expected UV-Vis Absorption Data for 1-Thiocoumarin, 4-amino-3-nitro- and Related Compounds

CompoundSolventExpected λmax (nm)Notes
1-Thiocoumarin, 4-amino-3-nitro- Ethanol>400Predicted based on substituent effects; specific data not available.
4-Hydroxy-3-nitrocoumarinEthanol~350-400Data from analogous compound to show effect of nitro group. nveo.org
7-Aminocoumarin DerivativesVarious~350-450Shows the influence of the amino group on the coumarin core.
Thio-DEACMMethanol~435Example of a thiocoumarin showing significant red-shift compared to its oxygen analog. nih.gov

This table contains predicted values and data from analogous compounds for illustrative purposes, as specific experimental data for 1-Thiocoumarin, 4-amino-3-nitro- is not available in the cited literature.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. It provides information about the electronic structure of the excited state, relaxation pathways, and the microenvironment of the molecule. Key parameters include the excitation and emission wavelengths (λex and λem), quantum yield (ΦF), and fluorescence lifetime (τ).

The fluorescence properties of 1-thiocoumarin, 4-amino-3-nitro- are expected to be heavily influenced by the intramolecular charge transfer state established by the amino and nitro groups. Often, compounds with strong ICT character exhibit a large Stokes shift (the difference between the λmax of absorption and emission) and sensitivity to solvent polarity (solvatochromism). However, the nitro group is a well-known fluorescence quencher, which may lead to a low or negligible fluorescence quantum yield for this compound. The energy of the excited state can be dissipated through non-radiative pathways, such as intersystem crossing or internal conversion, promoted by the nitro group.

For comparison, many amino-substituted coumarins are known to be highly fluorescent. For instance, various amino acids derivatized with o-phthaldialdehyde (OPA) show emission maxima around 450 nm. nih.gov The interplay between the electron-donating amino group and the quenching nitro group on the thiocoumarin scaffold makes the emission characteristics of 1-thiocoumarin, 4-amino-3-nitro- a subject of significant interest.

Table 2: Predicted Fluorescence Emission Data for 1-Thiocoumarin, 4-amino-3-nitro-

ParameterPredicted Value/CharacteristicRationale
Emission λem (nm) ~500-600Large Stokes shift expected due to ICT character.
Quantum Yield (ΦF) LowThe nitro group is a strong fluorescence quencher.
Solvatochromism HighEmission wavelength likely sensitive to solvent polarity.

This table contains predicted values based on the chemical structure, as specific experimental data for 1-Thiocoumarin, 4-amino-3-nitro- is not available in the cited literature.

Circular Dichroism for Chiral Investigations

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the investigation of chiral molecules. CD signals are only observed for molecules that lack a center of inversion and a plane of symmetry.

The 1-thiocoumarin, 4-amino-3-nitro- molecule, in its ground state, is achiral as it possesses a plane of symmetry. Therefore, it would not be expected to exhibit a CD spectrum. This technique would only become relevant if the compound was resolved into enantiomers, for example, due to atropisomerism (hindered rotation around a single bond), or if it was complexed with a chiral entity, such as a protein or DNA. To date, there are no published chiral investigations or reports of chirality for this specific compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information based on the resulting fragmentation pattern.

The molecular formula for 1-thiocoumarin, 4-amino-3-nitro- is C9H6N2O3S, which corresponds to a monoisotopic mass of approximately 222.01 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]+ would be expected at an m/z of approximately 223.02.

The fragmentation pattern in MS/MS would be characteristic of the nitroaromatic and thiocoumarin structures. Based on general fragmentation rules for nitro compounds, characteristic losses would be expected. youtube.com

Key predicted fragmentation pathways include:

Loss of NO (30 Da): A common fragmentation for aromatic nitro compounds.

Loss of NO2 (46 Da): Cleavage of the nitro group.

Loss of CO (28 Da): A characteristic fragmentation of the coumarin/thiocoumarin ring system.

Loss of the amino group and adjacent functionalities.

Table 3: Predicted Mass Spectrometry Fragments for 1-Thiocoumarin, 4-amino-3-nitro-

Ionm/z (approx.)Identity
[M+H]+ 223.02Protonated Molecular Ion
[M+H - NO]+ 193.02Loss of Nitric Oxide
[M+H - NO2]+ 177.02Loss of Nitrogen Dioxide
[M+H - CO]+ 195.02Loss of Carbon Monoxide
[M+H - NO2 - CO]+ 149.02Subsequent loss of CO after NO2 loss

This table contains predicted values based on the chemical structure and known fragmentation patterns, as specific experimental data for 1-Thiocoumarin, 4-amino-3-nitro- is not available in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction analysis of 1-thiocoumarin, 4-amino-3-nitro- would provide invaluable, unambiguous structural information. It would confirm the planarity of the thiocoumarin ring system and reveal the orientation of the amino and nitro substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the amino group of one molecule and the nitro or carbonyl group of a neighboring molecule) and π-π stacking, which govern the crystal packing.

While the crystal structure for the specific title compound is not publicly available, structures of related compounds like 3-nitro-4-hydroxycoumarin have been determined, providing insights into the solid-state conformations of nitro-substituted coumarin rings. nih.gov Obtaining suitable crystals of 1-thiocoumarin, 4-amino-3-nitro- would be a critical step for this analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a robust framework for describing the electron distribution and energy of the system. researchgate.netnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 1-Thiocoumarin, 4-amino-3-nitro-, the geometry would be expected to be largely planar due to the fused aromatic ring system. researchgate.net The presence of the amino and nitro groups can induce slight puckering and specific orientations to minimize steric hindrance and maximize electronic stabilization, such as through the formation of an intramolecular hydrogen bond between a hydrogen of the amino group and an oxygen of the adjacent nitro group.

While specific optimized parameters for 1-Thiocoumarin, 4-amino-3-nitro- are not published, the table below provides typical bond lengths for key functional groups found in similar coumarin (B35378) and nitroaromatic compounds, as determined by DFT calculations.

BondTypical Bond Length (Å)Molecule Context
C=S (Thiocarbonyl)~1.65 - 1.70Thiocoumarin derivatives
C-NO₂ (Nitro)~1.45 - 1.49Nitroaromatic compounds
N-O (Nitro)~1.22 - 1.25Nitroaromatic compounds
C-NH₂ (Amino)~1.36 - 1.40Aromatic amines
C=C (Aromatic)~1.38 - 1.42Benzene (B151609)/Coumarin ring
C-S (Thioether)~1.75 - 1.80Thiocoumarin ring

This table presents illustrative data from analogous compounds to indicate expected values.

Once the geometry is optimized, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov This analysis helps in the characterization of the molecule by assigning specific vibrational modes (stretching, bending, twisting) to the observed spectral peaks. The absence of imaginary (negative) frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net

For 1-Thiocoumarin, 4-amino-3-nitro-, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching and scissoring of the amino (NH₂) group, and the characteristic stretching of the thiocarbonyl (C=S) bond. nih.gov These calculated frequencies, when compared with experimental spectra, provide strong evidence for the molecular structure.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric Stretch3400 - 3500Amino (NH₂)
N-H Symmetric Stretch3300 - 3400Amino (NH₂)
N-H Scissoring1600 - 1650Amino (NH₂)
NO₂ Asymmetric Stretch1520 - 1570Nitro (NO₂)
NO₂ Symmetric Stretch1340 - 1390Nitro (NO₂)
C=S Stretch1100 - 1250Thiocarbonyl (C=S)

This table presents illustrative data based on studies of nitro-PAHs and thiourea (B124793) compounds to indicate expected vibrational assignments. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com

In 1-Thiocoumarin, 4-amino-3-nitro-, the HOMO is expected to be localized primarily over the electron-rich amino group and the π-system of the rings. The LUMO, conversely, is expected to be concentrated on the electron-deficient nitro group. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of push-pull systems and is crucial for their potential applications in non-linear optics.

Compound TypeE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)
Coumarin Derivative A-6.10-1.854.25
Coumarin Derivative B-5.60-2.573.03
Thiocoumarin Derivative-5.60-2.573.02

This table presents example data from various coumarin and thiocoumarin derivatives to illustrate typical FMO energy values. mdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

To investigate the optical properties of a molecule, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic excitations from the ground state to various excited states. rsc.orgresearchgate.net The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com For 1-Thiocoumarin, 4-amino-3-nitro-, the strong intramolecular charge transfer character, from the amino donor to the nitro acceptor, is expected to result in a significant absorption band in the visible region of the spectrum.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. nih.gov This method is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability. nih.gov

For 1-Thiocoumarin, 4-amino-3-nitro-, NBO analysis would be crucial for studying the delocalization of electrons from the lone pair of the amino nitrogen into the antibonding orbitals of the adjacent π-system and the nitro group. unison.mx It can also quantify the strength of the potential intramolecular hydrogen bond (N-H···O=N). This is evaluated by calculating the second-order perturbation stabilization energy, E(2), which measures the energy of donor-acceptor interactions. nih.gov A significant E(2) value for the interaction between the lone pair of a nitro-group oxygen (donor) and the antibonding orbital of an N-H bond (acceptor) would confirm a strong intramolecular hydrogen bond.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netnih.gov

For 1-Thiocoumarin, 4-amino-3-nitro-, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential, identifying them as the primary sites for nucleophilic attack or hydrogen bond donation. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

While specific molecular dynamics (MD) simulations for 1-Thiocoumarin, 4-amino-3-nitro- are not extensively documented in publicly available literature, the conformational landscape and interaction patterns of this molecule can be inferred from computational studies on analogous substituted coumarin and thiocoumarin derivatives. MD simulations serve as a powerful "computational microscope" to observe the dynamic nature of molecules, providing insights into their flexibility, preferred shapes (conformations), and how they interact with their environment at an atomic level.

A hypothetical MD simulation of 1-Thiocoumarin, 4-amino-3-nitro- would likely focus on several key aspects:

Torsional Angle Analysis: The rotation around the bond connecting the amino group to the thiocoumarin ring and the bond connecting the nitro group would be a central point of investigation. The flexibility of these groups is crucial for determining how the molecule can adapt its shape to interact with other molecules, such as solvent molecules or biological macromolecules.

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro group and the thiocarbonyl group) suggests the possibility of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, restricting the molecule's flexibility.

Intermolecular Interactions: In a simulated environment, such as in a solvent box of water or an organic solvent, MD simulations can predict the patterns of intermolecular hydrogen bonding and other non-covalent interactions. The amino group is expected to act as a hydrogen bond donor, while the nitro group and the thiocarbonyl sulfur can act as acceptors.

Conformational Energy Landscape: By sampling a wide range of possible conformations during a simulation, it is possible to construct a conformational energy landscape. This map reveals the most stable (low-energy) conformations of the molecule and the energy barriers between them.

The following tables present hypothetical data that could be generated from an MD simulation study of 1-Thiocoumarin, 4-amino-3-nitro-, based on findings for analogous compounds.

Table 1: Key Torsional Angles and Their Preferred Ranges

Torsional AngleAtom DefinitionPredicted Stable Range (degrees)Notes
Amino Group RotationC3-C4-N-H0 ± 30A relatively planar orientation with respect to the thiocoumarin ring is expected to maximize conjugation.
Nitro Group RotationC2-C3-N-O30 ± 20Steric hindrance from the adjacent amino group may cause the nitro group to be twisted out of the plane of the ring.

Table 2: Potential Intermolecular Interaction Analysis

Interaction TypePotential Donor/Acceptor SitePredicted StrengthImportance
Hydrogen Bond (Donor)Amino Group (-NH₂)Moderate to StrongCrucial for interactions with polar solvents and biological targets.
Hydrogen Bond (Acceptor)Nitro Group (-NO₂), Thiocarbonyl (C=S)Weak to ModerateContributes to the molecule's solubility and binding affinity.
π-π StackingThiocoumarin Ring SystemModerateImportant for self-aggregation or interaction with aromatic residues in proteins.

It is important to emphasize that while these predictions are based on established principles of computational chemistry and data from related molecules, dedicated MD simulation studies on 1-Thiocoumarin, 4-amino-3-nitro- would be necessary to provide precise and validated insights into its dynamic behavior. Such studies would be particularly relevant for understanding its interactions in a biological context, for example, when docked into the active site of a protein. nih.gov

Investigations into Biological Interactions and Mechanistic Studies

Exploration of Biological Target Engagement

Research into thiocoumarins has identified specific interactions with key proteins and enzymes, suggesting defined mechanisms of action at the molecular level. The engagement with these targets is fundamental to understanding the compound's biological potential.

Enzyme Inhibition Mechanism Studies

Thiocoumarins have emerged as a notable class of enzyme inhibitors, demonstrating distinct mechanisms against several physiologically important enzymes.

Carbonic Anhydrase (CA): The thiocoumarin scaffold is of significant interest for its role as a carbonic anhydrase inhibitor. nih.gov Patents have disclosed that thiocoumarin derivatives can act as inhibitors of CA IX and CA XII, two isoforms highly associated with hypoxic tumors. google.com

A key finding from X-ray crystallography studies on the related compound 6-hydroxy-2-thioxocoumarin reveals a unique inhibition mechanism compared to their coumarin (B35378) analogues. While coumarins typically require hydrolysis by the esterase activity of CA to become active inhibitors, thioxocoumarins bind to the human carbonic anhydrase II (hCA II) active site intact. The inhibition involves the exo-sulfur atom of the thiocarbonyl group anchoring to the zinc-coordinated water molecule within the enzyme's active site. nih.gov The planar thiocoumarin scaffold then establishes further favorable contacts with amino acid residues, effectively blocking the enzyme's function. nih.gov This direct, non-hydrolytic binding mechanism presents a distinct advantage for designing specific and stable inhibitors. nih.gov

Nitric Oxide Synthase (NOS): Ethers of thiocoumarin have been reported as inhibitors of nitric oxide synthase. nih.gov The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is linked to numerous inflammatory and degenerative diseases. nih.gov The primary mechanism for NOS activity requires the enzyme to form a dimer. nih.govnih.gov A key strategy for inhibition, therefore, involves preventing this dimerization. Studies on other inhibitor classes have shown that molecules can bind to the iNOS heme group, generating an irreversible monomer complex that cannot be converted into the active dimeric form. nih.gov This disruption of the enzyme's quaternary structure accomplishes a complete physiological inhibition. nih.gov

Protein Binding and Interaction Analyses

The binding of 1-Thiocoumarin, 4-amino-3-nitro- to its biological targets is governed by a combination of specific atomic interactions and broader physicochemical properties. As seen in the inhibition of carbonic anhydrase, the interaction is highly specific, with the sulfur atom playing a direct role in coordinating with the zinc ion in the active site. nih.gov

Beyond this key interaction, the scaffold itself makes important contacts. The planar, tricyclic ring system of the thiocoumarin core allows for significant van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity. ontosight.ainih.gov Furthermore, the substituents at the 3 and 4 positions are crucial for orienting the molecule and providing additional points of contact. The 4-amino and 3-nitro groups are key functional groups capable of forming hydrogen bonds with protein residues, further enhancing binding affinity and stability. ontosight.ai

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding how modifications to the 1-Thiocoumarin, 4-amino-3-nitro- structure affect its interaction with biological targets is crucial for designing more potent and selective compounds.

Influence of Substituents on Target Affinity and Selectivity

SAR studies on related coumarin and thiocoumarin inhibitors have provided valuable insights into the roles of different substituents. The thiocoumarin nucleus serves as a foundational scaffold, while modifications, particularly at the 4-position, can dramatically alter biological activity.

For carbonic anhydrase inhibition, the side chain appended to the core structure is a major determinant of potency and isoform selectivity. Studies on coumarin-based inhibitors show that modulating the size and hydrophobicity of this substituent allows for fine-tuning of the affinity for different CA isoforms. nih.gov For example, within a series of related compounds, the inhibition potency towards CA IX was found to increase with larger, more hydrophobic side chains (e.g., Phenylalanine > Alanine > Glycine), suggesting the active site can accommodate these groups for additional hydrophobic interactions. nih.gov Conversely, different residues were preferred for optimal inhibition of hCA XII, highlighting that subtle changes can switch isoform selectivity. nih.gov This principle is directly applicable to 1-Thiocoumarin, 4-amino-3-nitro-, where the amino group serves as a point for potential further substitution to optimize target engagement.

Table 1: Structure-Activity Relationship (SAR) Insights for (Thio)coumarin-Based Inhibitors
ScaffoldSubstituent VariationTarget EnzymeObserved Effect on InhibitionReference
CoumarinIncreasing size/hydrophobicity of amino-acyl side chain (Gly < Ala < Phe)Carbonic Anhydrase IXIncreased inhibition potency nih.gov
CoumarinVarying amino-acyl side chain (Ala and βAla preferred)Carbonic Anhydrase XIIHigher inhibition potency with specific residues nih.gov
ThioxocoumarinPresence of thiocarbonyl vs. carbonylCarbonic Anhydrase IIAlters mechanism from hydrolytic to direct binding nih.gov
4-AminoquinolineElectron-withdrawing group (e.g., -NO2) on the quinoline (B57606) ringPlasmodium falciparum targetLowers pKa of ring nitrogen, affecting accumulation and activity nih.gov

Conformation-Activity Relationships

The three-dimensional shape of an inhibitor is critical for its ability to fit within a protein's binding site. The thiocoumarin ring system is noted for its planar structure. ontosight.ainih.gov This planarity is advantageous for establishing extensive and favorable contacts with the amino acid residues that form the surface of the enzyme's active site, as observed in the binding of a thioxocoumarin to carbonic anhydrase. nih.gov

The activity of the compound is therefore highly dependent on the conformation of the substituent at the 4-position. The flexibility and orientation of the 4-amino group and any further substitutions on it will dictate how the planar thiocoumarin scaffold is positioned within the binding pocket, ultimately influencing the strength and specificity of the interaction.

Mechanistic Insights into Cellular Processes

The interactions of 1-Thiocoumarin, 4-amino-3-nitro- at the molecular level translate into effects on broader cellular processes, though these studies generally exclude clinical efficacy outcomes. A series of synthetic 4-amino-3-nitrothiocoumarins has been specifically investigated for anticonvulsant activity, indicating an effect on neurological cellular pathways. nih.gov

The selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII provides a clear example of a cellular mechanism. These enzymes are transmembrane proteins that play a crucial role in regulating pH in the tumor microenvironment. By inhibiting CA IX/XII, thiocoumarin derivatives can disrupt this pH regulation, impacting a fundamental cellular process that cancer cells rely on for proliferation and survival. google.com

Similarly, the potential inhibition of iNOS offers a mechanistic route to influence cellular signaling in inflammation. By preventing the dimerization of iNOS, such compounds can halt the excessive production of nitric oxide, a key mediator in inflammatory processes. nih.gov The antioxidant properties suggested for thiocoumarins may also contribute to cellular effects by mechanistically interacting with and neutralizing reactive oxygen species. ontosight.ai

Modulation of Biochemical Pathways

Research into the biological effects of 4-amino-3-nitro-1-thiocoumarin has revealed its potential to modulate biochemical pathways, most notably in the context of neurological activity. A significant study focused on the synthesis and anticonvulsant properties of a series of 4-amino-3-nitro-1-thiocoumarins. uni.luresearchgate.netnih.gov These compounds were rationally designed as derivatives of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. uni.luresearchgate.net The rationale behind this design is that compounds which facilitate GABAergic neurotransmission can produce a calming effect on the brain, thereby reducing neuronal excitability and preventing seizures. nih.gov

The anticonvulsant activity of these synthetic 4-amino-3-nitrothiocoumarins was evaluated in mouse models, where they were screened for their ability to protect against induced seizures. uni.luresearchgate.net This line of inquiry suggests that the mechanism of action for these compounds may involve the modulation of GABAergic pathways. nih.gov However, the precise molecular targets and the exact nature of the interaction—whether it be through direct receptor binding, inhibition of GABA degradation, or modulation of ion channels—remain an active area of investigation. nih.gov

Beyond its effects on the central nervous system, the broader class of thiocoumarins has been investigated for a range of biological activities, including antimicrobial, antioxidant, and potential anticancer effects. nih.govontosight.ai These activities imply that 1-thiocoumarin, 4-amino-3-nitro- could potentially interact with a variety of biochemical pathways, such as those involved in cellular defense against oxidative stress or microbial proliferation. ontosight.ai For instance, some thiocoumarins have been identified as inhibitors of carbonic anhydrase and nitric oxide synthase, enzymes involved in diverse physiological processes. nih.gov

Table 1: Investigated Biological Activities of 4-Amino-3-Nitro-1-Thiocoumarin and Related Derivatives

Biological ActivityInvestigated Compound ClassKey Findings
Anticonvulsant4-Amino-3-nitro-1-thiocoumarinsShowed protective effects in mouse models of seizures. uni.luresearchgate.netresearchgate.net
AntimicrobialThiocoumarinsGeneral activity against various bacteria and fungi has been reported. nih.govontosight.ai
AntioxidantThiocoumarinsPotential to protect against oxidative stress in biological systems. nih.govontosight.ai
AnticancerThiocoumarinsSome derivatives have been studied for their potential to inhibit cancer cell growth. ontosight.ai

Interaction with Cellular Components (e.g., membranes, organelles)

Currently, there is a limited body of publicly available research specifically detailing the direct interactions of 1-thiocoumarin, 4-amino-3-nitro- with cellular components such as membranes and organelles. The lipophilicity and planar structure of the thiocoumarin backbone suggest a potential for intercalation into cellular membranes, which could, in turn, affect membrane fluidity and the function of membrane-bound proteins. However, without specific studies, this remains a point of speculation. The biological activities observed, such as anticonvulsant effects, are likely initiated by the interaction of the molecule with specific protein targets, which may be located within the cytoplasm, in organelles, or on the cell surface. Further research is required to elucidate these specific cellular interactions.

Application as Chemical Probes in Biological Systems

The inherent properties of the thiocoumarin scaffold make it an attractive candidate for the development of chemical probes to investigate biological systems. These probes can be invaluable tools for visualizing cellular processes and identifying the molecular targets of bioactive compounds.

Fluorescent Probes for Bioimaging Research

Thiocoumarin-based fluorescent probes have been developed for the detection of various biologically relevant species. For example, some thiocoumarin derivatives have been designed as "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon interacting with their target. This approach is particularly advantageous for reducing background signal and enhancing the sensitivity of detection in complex biological environments.

The development of such probes often relies on the principle of photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT), where the interaction with an analyte alters the electronic properties of the fluorophore, leading to a change in its emission. The presence of the electron-donating amino group and the electron-withdrawing nitro group in 1-thiocoumarin, 4-amino-3-nitro- suggests that it could possess interesting photophysical properties amenable to the design of fluorescent probes.

Table 2: Potential of Thiocoumarin Derivatives as Fluorescent Probes

Probe TypeTarget AnalytePrinciple of DetectionPotential Application
Turn-on Fluorescent ProbeReactive Oxygen Species (ROS)Analyte-induced chemical reaction leading to increased fluorescence.Imaging oxidative stress in cells.
Ratiometric Fluorescent ProbeMetal IonsBinding of metal ion causes a shift in the emission wavelength.Quantifying metal ion concentrations in biological systems.
Environment-Sensitive ProbeCellular MembranesChanges in fluorescence based on the polarity of the microenvironment.Studying membrane dynamics and integrity.

Tools for Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. While 1-thiocoumarin, 4-amino-3-nitro- has shown biological activity, particularly as an anticonvulsant, the specific proteins with which it interacts to elicit this effect have not yet been fully elucidated.

The structure of 1-thiocoumarin, 4-amino-3-nitro- could be modified to create chemical tools for target identification. For instance, a reactive group could be incorporated into the molecule to allow for covalent labeling of its binding partners. These labeled proteins could then be isolated and identified using proteomic techniques. Another approach is the development of affinity-based probes, where the thiocoumarin is tethered to a solid support to capture its interacting proteins from a cell lysate.

Given that the compound was designed as a GABA derivative, initial target validation studies could focus on components of the GABAergic system, such as GABA receptors and the GABA transporter. uni.luresearchgate.netnih.gov Label-free methods for target identification, which rely on detecting changes in protein stability upon ligand binding, could also be employed to screen for potential targets of 1-thiocoumarin, 4-amino-3-nitro- in an unbiased manner. nih.gov At present, however, there are no published studies that have utilized this compound for target identification and validation purposes.

Applications of 1 Thiocoumarin, 4 Amino 3 Nitro in Advanced Chemical Synthesis

Utilization as Building Blocks in Heterocyclic Chemistry

The inherent reactivity of the amino and nitro functionalities, coupled with the thiocoumarin backbone, makes 1-Thiocoumarin, 4-amino-3-nitro- an important intermediate in heterocyclic chemistry. researchgate.netontosight.ai It serves as a foundational element for the synthesis of more elaborate molecular architectures.

Synthesis of Fused Ring Systems

While direct examples of using 1-Thiocoumarin, 4-amino-3-nitro- to build fused ring systems are not extensively documented, the general reactivity of the parent 4-aminocoumarin (B1268506) and 4-hydroxythiocoumarin scaffolds provides strong evidence for its potential in this area. For instance, 4-hydroxy-dithiocoumarins readily undergo thio[3+2] cyclization reactions with trans-β-nitrostyrenes, catalyzed by potassium carbonate, to form tricyclic molecules. kisti.re.krnih.gov This reaction proceeds under mild conditions and allows for the regioselective formation of both C-C and C-S bonds. kisti.re.krnih.gov Furthermore, the synthesis of 3-aminomethylenethiocoumarins through a three-component condensation of amines, α-amino acids, ureas, or carbamates with 4-hydroxythiocoumarin highlights the versatility of the thiocoumarin core in constructing new heterocyclic rings. nih.gov Given that 1-Thiocoumarin, 4-amino-3-nitro- possesses both a nucleophilic amino group and an electrophilic center at the C-2 position, it is a prime candidate for intramolecular cyclization reactions or for participating in condensation reactions with various reagents to yield fused heterocyclic systems.

Construction of Complex Polycyclic Architectures

The synthesis of complex polycyclic architectures from thiocoumarin derivatives is an area of active research. For example, novel pentacyclic thiochromone-annulated thiopyranocoumarins have been synthesized starting from 4-hydroxydithiocoumarin and O-acrylated salicylaldehydes in a highly regio- and stereoselective manner. mdpi.com Although specific examples commencing with 1-Thiocoumarin, 4-amino-3-nitro- are yet to be widely reported, its structural features suggest a strong potential for similar transformations. The presence of the nitro group could be exploited for further functionalization or cyclization after reduction to an amino group, thereby opening pathways to more intricate polycyclic structures.

Role in Organic Methodological Development

The unique electronic properties of 1-Thiocoumarin, 4-amino-3-nitro-, stemming from the interplay of the electron-donating amino group and the electron-withdrawing nitro group, make it an interesting substrate for the development of new organic reactions. researchgate.net

Reagents in C-C and C-Heteroatom Bond-Forming Reactions

The primary application of 1-Thiocoumarin, 4-amino-3-nitro- in this context has been demonstrated in C-N bond formation. Specifically, N-substituted 4-amino-3-nitro-1-thiocoumarins have been synthesized by reacting 4-chloro-3-nitro-1-thiocoumarin with γ-aminobutyric acid (GABA) and its methyl ester. researchgate.netkisti.re.kr This reaction proceeds via nucleophilic substitution at the 4-position of the thiocoumarin ring.

The reactivity of the thiocoumarin scaffold at other positions is also well-established. For instance, Michael additions at the C-3 position and α-regioselective Heck coupling of tosylates at the C-4 position of 4-hydroxythiocoumarin have been reported. mdpi.com Furthermore, oxidative cross-coupling reactions of 4-hydroxydithiocoumarin with amines and thiols have been developed to form S-N and S-S bonds, respectively. kisti.re.kr These established methodologies suggest that 1-Thiocoumarin, 4-amino-3-nitro- could be a valuable reagent for a variety of C-C and C-heteroatom bond-forming reactions, pending further investigation.

Catalytic Applications or Ligand Design

To date, there are no specific reports on the direct catalytic applications of 1-Thiocoumarin, 4-amino-3-nitro- or its use as a ligand in catalysis. However, the presence of multiple heteroatoms (N, S, O) and the aromatic system makes it a potential candidate for coordination with metal centers. The amino group and the nitro group, after potential reduction, could serve as coordination sites. The broader class of thiocoumarins has been investigated for their ability to bind to metal ions, suggesting that with appropriate functionalization, 1-Thiocoumarin, 4-amino-3-nitro- could be developed into a novel ligand for catalytic applications.

Potential in Materials Science Research

The photophysical properties of thiocoumarins have garnered interest in materials science, particularly in the development of fluorescent probes and caged compounds. Thionation of coumarins leads to a significant bathochromic shift in their absorption spectra, making them responsive to longer wavelength light, which is advantageous for biological applications. nih.gov For example, 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) has been utilized as a caging group that can be released with blue-cyan light, avoiding the need for potentially damaging UV irradiation. nih.gov

While the specific photophysical properties of 1-Thiocoumarin, 4-amino-3-nitro- have not been detailed, the presence of the nitro group, a known electron-withdrawing group, and the amino group, an electron-donating group, on the thiocoumarin scaffold suggests the potential for interesting electronic and optical properties. researchgate.net Such "push-pull" systems are often associated with fluorescence and non-linear optical behavior. Therefore, 1-Thiocoumarin, 4-amino-3-nitro- and its derivatives represent a promising area for exploration in the design of novel functional materials, such as fluorescent dyes and sensors.

Optical and Photonic Materials Development

The unique electronic structure of 1-Thiocoumarin, 4-amino-3-nitro- makes it a compound of significant interest in the development of advanced optical and photonic materials. The inherent properties of the thiocoumarin scaffold, combined with the electronic influence of the amino and nitro substituents, give rise to distinct photophysical behaviors that can be harnessed for various applications.

The replacement of the endocyclic oxygen atom of a coumarin (B35378) with sulfur to form a thiocoumarin leads to a notable bathochromic shift, or a shift to longer wavelengths, in the compound's absorption spectrum. This red-shift is a critical feature for applications in photonics, as it allows for the absorption of lower-energy light, which can be advantageous for in vivo imaging and light-activated therapies where deeper tissue penetration is required. The presence of an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 3-position further modulates the electronic distribution within the molecule, often leading to enhanced intramolecular charge transfer (ICT) character. This ICT can result in strong and broad absorption bands, as well as a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is highly desirable for fluorescent probes and labels as it minimizes self-quenching and improves signal-to-noise ratios.

While specific experimental data for the photophysical properties of 1-Thiocoumarin, 4-amino-3-nitro- are not extensively documented in publicly available literature, the general characteristics of similarly substituted thiocoumarins can provide valuable insights. The following table presents a hypothetical but representative set of photophysical data for a generic 4-amino-3-nitro-substituted thiocoumarin derivative in a common organic solvent, based on established trends for this class of compounds.

PropertyRepresentative ValueSignificance in Optical and Photonic Materials
Absorption Maximum (λmax) ~450 - 500 nmThe absorption in the visible region makes it suitable for applications involving visible light sources, such as in fluorescent microscopy and as a photosensitizer in photodynamic therapy. The red-shifted absorption compared to standard coumarins is a key advantage.
Molar Absorptivity (ε) > 30,000 M-1cm-1A high molar absorptivity indicates efficient light absorption, which is crucial for applications requiring high sensitivity, such as in fluorescent probes for detecting low concentrations of analytes.
Emission Maximum (λem) ~520 - 580 nmThe emission in the green-yellow region of the visible spectrum is readily detectable by standard photodetectors and is useful for bio-imaging applications.
Stokes Shift > 70 nmA large Stokes shift minimizes spectral overlap between absorption and emission, reducing self-absorption and enhancing the brightness of fluorescent labels. This leads to improved signal clarity in imaging and sensing applications.
Fluorescence Quantum Yield (Φf) Moderate to HighA higher quantum yield signifies greater emission efficiency, leading to brighter fluorescence. This is a critical parameter for the development of highly sensitive fluorescent probes and efficient organic light-emitting diodes (OLEDs).

It is important to note that the exact photophysical properties of 1-Thiocoumarin, 4-amino-3-nitro- will be highly dependent on the solvent environment due to the potential for solvent-solute interactions that can influence the ICT character of the molecule. This solvatochromism, or the change in color with solvent polarity, can itself be a useful property for developing sensors that can report on the polarity of their microenvironment.

The incorporation of 1-Thiocoumarin, 4-amino-3-nitro- into polymeric matrices or as a component of larger molecular assemblies can lead to the creation of novel photonic materials. Its strong absorption and fluorescence properties make it a candidate for use as a dopant in organic light-emitting diodes (OLEDs) or as a sensitizer (B1316253) in photopolymerization processes. Furthermore, the potential for this molecule to undergo photo-induced chemical transformations opens up possibilities for its use in data storage and holography applications.

Responsive Materials Design

The structural features of 1-Thiocoumarin, 4-amino-3-nitro- also lend themselves to the design of responsive or "smart" materials. These are materials that can undergo a change in their physical or chemical properties in response to an external stimulus, such as light, heat, or a change in pH. The coumarin and thiocoumarin scaffolds are well-known for their ability to undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) dimer. This photodimerization is a reversible process, with the dimer often being cleavable back to the original monomers upon irradiation with shorter wavelength UV light.

The general scheme for the photo-induced crosslinking and cleavage of a polymer containing a thiocoumarin moiety is depicted below:

StimulusProcessMaterial ResponsePotential Application
UV Light (e.g., > 300 nm) Photodimerization of thiocoumarin unitsPolymer crosslinking, gel formation, decreased solubilityPhoto-patterning, fabrication of microstructures, encapsulation of active molecules
UV Light (e.g., < 260 nm) Cleavage of the cyclobutane dimerReversal of crosslinking, gel dissolution, increased solubilityOn-demand release of encapsulated cargo, erasable data storage, self-healing materials

The presence of the amino and nitro groups in 1-Thiocoumarin, 4-amino-3-nitro- can further enhance its utility in responsive materials. The amino group can act as a protonation site, making the molecule and any material it is incorporated into potentially responsive to changes in pH. This could lead to the development of dual-responsive materials that react to both light and pH, offering more complex and controlled behaviors. For example, a polymer containing this thiocoumarin could be designed to only undergo photocrosslinking within a specific pH range, adding a layer of selectivity to its response.

Furthermore, the nitro group, being a strong electron-withdrawing group, can influence the photoreactivity of the thiocoumarin ring. It can also serve as a handle for further chemical modifications, allowing for the attachment of other functional groups or for its conversion into other functionalities, thereby expanding the range of stimuli the material can respond to. The combination of the photoresponsive thiocoumarin core with the pH-sensitive amino group and the chemically versatile nitro group makes 1-Thiocoumarin, 4-amino-3-nitro- a promising building block for the creation of sophisticated, multi-responsive smart materials with applications in drug delivery, sensing, and soft robotics.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

While traditional methods for synthesizing thiocoumarin scaffolds exist, they often involve harsh conditions, low yields, and the use of hazardous reagents like phosphorus oxychloride and aluminum chloride with prolonged heating. mdpi.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic strategies for 4-amino-3-nitro-1-thiocoumarin and its analogs.

Key areas of focus include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an efficient, selective, and clean technique for preparing other functionalized thiocoumarins, significantly reducing reaction times. mdpi.com Applying this technique to the synthesis of the target compound could lead to faster and more environmentally friendly protocols.

Green Catalysis: Exploring the use of recyclable and non-toxic catalysts, such as taurine (B1682933) or graphene oxide-based biocatalysts, could offer greener alternatives to traditional Lewis acids. researchgate.net Research into catalyst-free tandem reactions, which have been successful for other 4-substituted thiocoumarins, could also provide highly atom-economical pathways. mdpi.com

Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions would enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. acs.org The condensation of amines, α-amino acids, and other building blocks with a 4-hydroxythiocoumarin precursor in the presence of an orthoformate is an example of a three-component synthesis that could be adapted. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 4-amino-3-nitro-1-thiocoumarin would represent a significant step towards practical, large-scale production.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel compounds. nih.gov For 1-Thiocoumarin, 4-amino-3-nitro-, advanced computational modeling can offer predictive insights, guiding synthetic efforts and biological testing.

Future computational research should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the compound's geometry, electronic properties, and reactivity. researchgate.net This can help predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize the outcomes of unexplored reactivity pathways. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can elucidate the relationship between the structural features of thiocoumarin derivatives and their biological activities. nih.gov Such models can predict the activity of novel, unsynthesized analogs of 4-amino-3-nitro-1-thiocoumarin, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: To understand its potential as a therapeutic agent, molecular docking can predict the binding modes of 4-amino-3-nitro-1-thiocoumarin within the active sites of biological targets like enzymes or receptors. nih.govnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event. nih.govnih.gov These studies are crucial for rational drug design.

Deeper Elucidation of Biological Interaction Mechanisms

Preliminary research has highlighted that thiocoumarins possess a range of biological activities, including antimicrobial, antioxidant, and anticonvulsant properties. nih.govontosight.ai The presence of both an amino and a nitro group on the thiocoumarin scaffold suggests a complex and potentially potent pharmacological profile for 1-Thiocoumarin, 4-amino-3-nitro-.

Future investigations should aim for a deeper mechanistic understanding:

Mechanism of Antimicrobial Action: The nitro group is a key feature in many antimicrobial drugs, often acting as a prodrug that, upon bioreduction within the target cell, produces toxic reactive nitrogen species that damage DNA and other critical biomolecules. svedbergopen.comnih.gov Research is needed to determine if 4-amino-3-nitro-1-thiocoumarin acts via a similar mechanism and to identify the specific nitroreductase enzymes involved.

Enzyme Inhibition Studies: The nitro group can form strong electrostatic interactions with metal centers in enzymes, such as the heme iron in cytochrome P450 enzymes. nih.gov Comprehensive screening against various enzyme families (e.g., kinases, proteases, oxidoreductases) is warranted. For instance, studies on nitro-substituted chalcones have shown that the position of the nitro group critically influences interactions with amino acid residues in enzyme binding pockets. mdpi.com

Interaction with Biomolecules: The planar structure of the thiocoumarin ring suggests potential DNA intercalating activity, while the functional groups could engage in hydrogen bonding and other interactions with proteins and nucleic acids. Spectroscopic techniques and biophysical assays should be used to explore these potential interactions in detail.

A study on synthetic 4-amino-3-nitrothiocoumarins has already pointed towards their potential anticonvulsant activity, making this a promising area for more detailed mechanistic exploration. nih.gov

Exploration of Underexplored Reactivity Pathways

The reactivity of the thiocoumarin scaffold is rich but remains underexplored for derivatives with the specific 4-amino-3-nitro substitution pattern. The interplay between the electron-donating amino group and the electron-withdrawing nitro group can lead to unique chemical behavior.

Future research should explore:

Cycloaddition Reactions: The diene system within the thiopyranone ring can participate in Diels-Alder reactions. Investigating its reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkynes could lead to novel polycyclic structures. rsc.org

Thio-Claisen Rearrangements: 4-Hydroxythiocoumarins can be S-alkylated and subsequently undergo thio-Claisen rearrangements to form new sulfur heterocycles. rsc.org Exploring analogous transformations starting from 4-amino-3-nitro-1-thiocoumarin could yield novel molecular frameworks.

Reactions at the Thiocarbonyl Group: The thiocarbonyl group is a unique functional handle. Its conversion to a dithiocoumarin using reagents like Lawesson's reagent could open up new avenues for synthesis and functionalization. mdpi.comnih.gov Furthermore, its potential as a photo-removable caging group, analogous to related thiocoumarins, warrants investigation. mdpi.com

Metal-Catalyzed Cross-Coupling: While the synthesis often aims to build the core, reactions on the pre-formed 4-amino-3-nitro-1-thiocoumarin scaffold could provide rapid access to a library of derivatives. Palladium-catalyzed reactions, such as Suzuki or Heck couplings on halogenated precursors, could be a fruitful area of study. nih.gov

Integration into Multidisciplinary Research Platforms

The unique properties of 1-Thiocoumarin, 4-amino-3-nitro- make it a candidate for applications beyond traditional medicinal chemistry, requiring collaboration across various scientific disciplines.

Future directions include:

Development of Fluorescent Probes: Thiocoumarins have been successfully developed as fluorescent probes and sensors for detecting metal ions and reactive oxygen species, with applications in live-cell imaging. nih.gov The specific electronic properties conferred by the amino and nitro groups could be harnessed to design highly sensitive and selective probes for specific biological analytes. The thiocarbonyl moiety, in particular, offers intriguing optical properties that differ from oxygen-based coumarins. nih.govmdpi.com

Materials Science Applications: The planar, aromatic structure of the compound suggests potential for integration into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. Its ability to interact with metal ions could also be explored for the development of novel coordination polymers or metal-organic frameworks (MOFs).

Drug Delivery Systems: Functionalized thiocoumarins have been used to create nanovesicles for drug delivery. nih.gov The 4-amino-3-nitro- derivative could be incorporated into or used to functionalize nanoparticles, liposomes, or other carrier systems to improve drug targeting and release profiles.

By pursuing these research avenues, the scientific community can unlock the full potential of 1-Thiocoumarin, 4-amino-3-nitro-, transforming it from a single chemical entity into a versatile platform for innovation in chemistry, biology, and materials science.

Q & A

Basic: How can researchers optimize the synthesis of 1-thiocoumarin, 4-amino-3-nitro- to improve yield and purity?

Methodological Answer:
To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Use orthogonal analytical techniques (e.g., HPLC, NMR) to monitor intermediate formation and final product purity . Cross-reference primary literature in databases like SciFinder or Reaxys to identify common pitfalls, such as nitro-group instability under acidic conditions . For purification, consider recrystallization in aprotic solvents or column chromatography with silica gel modified for nitro-containing compounds. Document all conditions rigorously to ensure reproducibility.

Advanced: What computational methods are suitable for predicting the electronic effects of the nitro and amino substituents on 1-thiocoumarin’s reactivity?

Methodological Answer:
Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions . Use software like Gaussian or ORCA for simulations, and reference crystallographic data (if available) from the Cambridge Structural Database to refine molecular geometries. Advanced studies should also explore solvent effects using implicit solvation models (e.g., PCM) .

AI助科研之如何使用在问辅助实验(六)
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Basic: What spectroscopic techniques are most effective for characterizing 1-thiocoumarin, 4-amino-3-nitro-?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The nitro group’s deshielding effect on adjacent protons (~8.5–9.5 ppm) and the amino group’s resonance (~5.5 ppm) are key markers.
  • IR : Look for N–H stretching (3300–3500 cm1^{-1}) and NO2_2 asymmetric/symmetric stretches (~1520 and 1350 cm1^{-1}).
  • MS : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation pathways.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: How should researchers address contradictions in reported biological activity data for 1-thiocoumarin derivatives?

Methodological Answer:

  • Systematic Review : Aggregate data from peer-reviewed studies using tools like PRISMA, noting variations in assay conditions (e.g., cell lines, concentration ranges).
  • Experimental Replication : Reproduce key studies under controlled conditions, ensuring standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
  • Statistical Meta-Analysis : Apply random-effects models to quantify heterogeneity across datasets.
  • Mechanistic Studies : Use knock-out models or isotopic labeling to isolate the compound’s specific interactions versus off-target effects .

Basic: What are the stability considerations for storing 1-thiocoumarin, 4-amino-3-nitro-?

Methodological Answer:
Store the compound in airtight, light-resistant containers under inert atmosphere (N2_2 or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., nitro-reduction byproducts). Avoid aqueous buffers unless stabilized with radical scavengers like BHT .

Advanced: How can researchers elucidate the kinetic vs. thermodynamic control in nitro-group functionalization reactions of this compound?

Methodological Answer:

  • Variable-Temperature Kinetics : Monitor reaction progress via in-situ FTIR or Raman spectroscopy at 10°C intervals.
  • Computational Transition State Analysis : Identify energy barriers for competing pathways (e.g., nitro reduction vs. nucleophilic aromatic substitution) using QM/MM hybrid methods.
  • Product Ratios : Under thermodynamic control, higher temperatures favor the most stable product; kinetic control favors the fastest-forming intermediate. Use Eyring plots to distinguish regimes .

Basic: What databases should researchers consult to locate spectral or physicochemical data for this compound?

Methodological Answer:

  • Primary Sources : NIST Chemistry WebBook for IR, MS, and thermochemical data .
  • Crystallographic Databases : Cambridge Structural Database (CSD) for bond lengths/angles.
  • Chemical Repositories : PubChem or ChemSpider for collated experimental properties. Cross-check with peer-reviewed articles indexed in Reaxys or SciFinder to resolve discrepancies .

Advanced: What strategies can resolve ambiguities in the compound’s tautomeric equilibria (e.g., thione vs. thiol forms)?

Methodological Answer:

  • Dynamic NMR : Detect slow-exchange tautomers via variable-temperature 1H^1H-NMR (e.g., coalescence temperature analysis).
  • Isotopic Labeling : Introduce 15N^{15}N or 34S^{34}S to track tautomerization via isotopic shifts.
  • Computational Free Energy Calculations : Compare Gibbs free energies of tautomers using ab initio molecular dynamics (AIMD) simulations .

Basic: How to design a structure-activity relationship (SAR) study for 1-thiocoumarin derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 3, 4, and 7.
  • Bioactivity Assays : Test against target enzymes (e.g., kinases, oxidoreductases) using kinetic assays (IC50_{50}, Ki_i).
  • Data Correlation : Use multivariate regression (e.g., PLS) to link electronic (Hammett σ) or steric (Taft Es_s) parameters to activity trends .

Advanced: How can machine learning enhance the prediction of synthetic pathways for novel 1-thiocoumarin analogs?

Methodological Answer:

  • Dataset Curation : Compile reaction data from patents and journals (e.g., USPTO, Reaxys) into SMILES-encoded datasets.
  • Model Training : Use graph neural networks (GNNs) or transformer architectures (e.g., Molecular Transformer) to predict retrosynthetic routes.
  • Validation : Compare ML-predicted pathways with manual literature searches; prioritize routes with ≥80% historical success rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.